
(-)-Tramadol-d6 Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tramadol hydrochloride is a centrally acting synthetic opioid analgesic. Its chemical name is (±)cis-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl) cyclohexanol hydrochloride . It’s a white, bitter, crystalline, and odorless powder that is readily soluble in water and ethanol .
Molecular Structure Analysis
The molecular formula of Tramadol Hydrochloride is C16H25NO2.HCl . The exact molecular structure analysis of “(-)-Tramadol-d6 Hydrochloride” is not available in the search results.Physical And Chemical Properties Analysis
Tramadol Hydrochloride is a white, bitter, crystalline, and odorless powder. It is readily soluble in water and ethanol and has a pKa of 9.41 .Wirkmechanismus
Tramadol Hydrochloride is a centrally acting synthetic opioid analgesic. Its mode of action is not completely understood, but it appears to work through at least two complementary mechanisms: binding of parent and M1 metabolite to µ-opioid receptors and weak inhibition of reuptake of norepinephrine and serotonin .
Safety and Hazards
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway of (-)-Tramadol-d6 Hydrochloride involves the conversion of a starting material, (±)-Tramadol Hydrochloride, into the deuterated product by a series of chemical reactions.", "Starting Materials": [ "(±)-Tramadol Hydrochloride", "Deuterated reagents" ], "Reaction": [ "Step 1: Dissolve (±)-Tramadol Hydrochloride in deuterated solvent.", "Step 2: Add deuterated reagents such as deuterated lithium aluminum hydride (LiAlD4) and deuterated sodium borohydride (NaBD4) to the solution.", "Step 3: Allow the reaction mixture to stir at a specified temperature for a specific amount of time.", "Step 4: Quench the reaction with a deuterated acid such as deuterated hydrochloric acid (DCl).", "Step 5: Extract the product with a deuterated solvent such as deuterated ethyl acetate.", "Step 6: Dry the organic layer over a deuterated drying agent such as deuterated magnesium sulfate (MgSO4).", "Step 7: Evaporate the solvent to obtain the crude product.", "Step 8: Purify the crude product by recrystallization or column chromatography using deuterated solvents.", "Step 9: Obtain the final product, (-)-Tramadol-d6 Hydrochloride, as a white crystalline powder." ] } | |
CAS-Nummer |
1109217-86-8 |
Produktname |
(-)-Tramadol-d6 Hydrochloride |
Molekularformel |
C16H26ClNO2 |
Molekulargewicht |
305.876 |
IUPAC-Name |
(1S,2S)-2-[[bis(trideuteriomethyl)amino]methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol;hydrochloride |
InChI |
InChI=1S/C16H25NO2.ClH/c1-17(2)12-14-7-4-5-10-16(14,18)13-8-6-9-15(11-13)19-3;/h6,8-9,11,14,18H,4-5,7,10,12H2,1-3H3;1H/t14-,16+;/m0./s1/i1D3,2D3; |
InChI-Schlüssel |
PPKXEPBICJTCRU-CDUMCSIOSA-N |
SMILES |
CN(C)CC1CCCCC1(C2=CC(=CC=C2)OC)O.Cl |
Synonyme |
(1S,2S)-(-)-2-[(Dimethylamino-d6)methyl]-1-(3-methoxyphenyl)cyclohexanol Hydrochloride; (1S-cis)-2-[(Dimethylamino-d6)methyl]-1-(3-methoxyphenyl)_x000B_cyclohexanol Hydrochloride; (-)-(1S,2S)-Tramadol-d6 Hydrochloride; E 381-d6; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



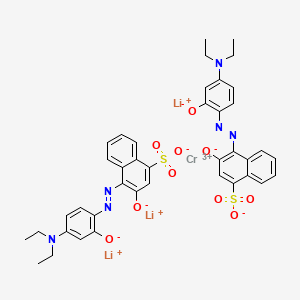
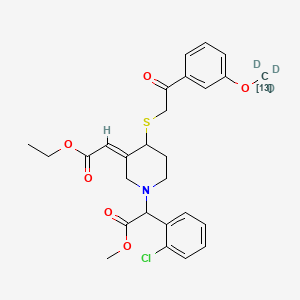

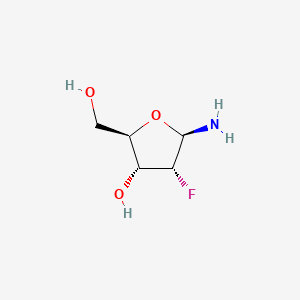


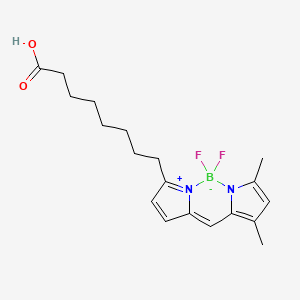
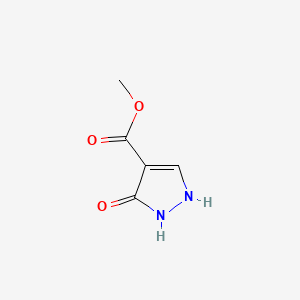
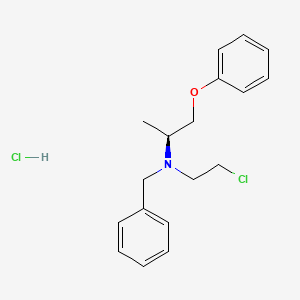
![3-Benzyl-1-methyl-3,6-diazabicyclo[3.1.0]hexane](/img/structure/B588998.png)
